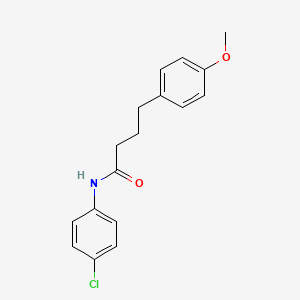![molecular formula C17H11F3N6 B5836925 (2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE](/img/structure/B5836925.png)
(2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE is a complex organic molecule that features a triazinoindole core structure with a trifluoromethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazinoindole core, followed by the introduction of the trifluoromethylphenyl group through a condensation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine
In medicinal chemistry, this compound has potential as a therapeutic agent. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Carboxymethyl chitosan: A biocompatible polymer with medical applications.
Zepbound: A weight loss medication with a similar mechanism of action.
Uniqueness
(2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE stands out due to its unique triazinoindole core and trifluoromethylphenyl substituent. These features confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N6/c18-17(19,20)12-7-3-1-5-10(12)9-21-25-16-23-15-14(24-26-16)11-6-2-4-8-13(11)22-15/h1-9H,(H2,22,23,25,26)/b21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLRDCXDUQVPEO-ZVBGSRNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
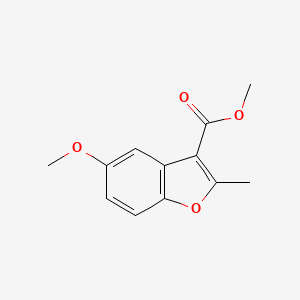
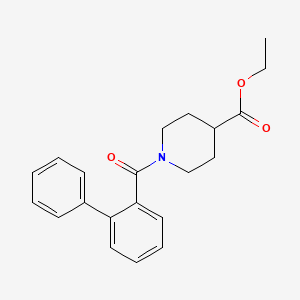
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)
![ethyl 3-[[(E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoate](/img/structure/B5836879.png)
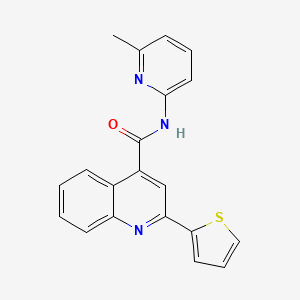
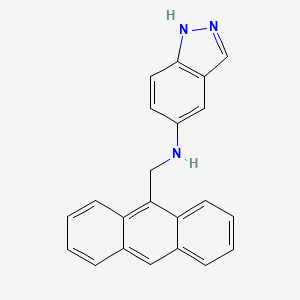
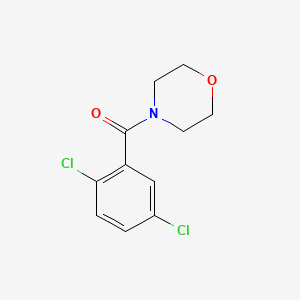
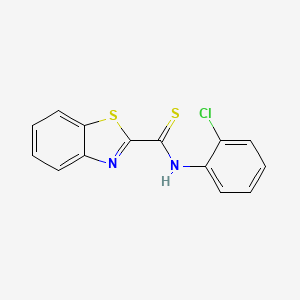

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5836938.png)
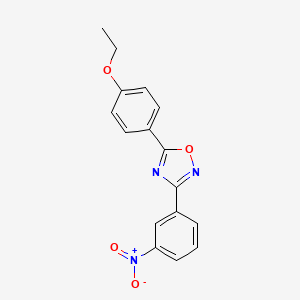
![2-[2-(4H-[1,2,4]Triazol-3-ylsulfanyl)-ethyl]-isoindole-1,3-dione](/img/structure/B5836944.png)

